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Compound of Interest

Compound Name: Benzene chromium tricarbonyl

Cat. No.: B075890 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(η⁶-Benzene)tricarbonylchromium(0), often abbreviated as (C₆H₆)Cr(CO)₃, is an organometallic

"piano stool" complex.[1] Its unique structure and reactivity make it a valuable reagent and

catalyst in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential

technique for the characterization of such organometallic compounds, providing detailed

insights into their electronic structure and molecular integrity.[2] This application note provides

a detailed protocol for the ¹H and ¹³C NMR characterization of (C₆H₆)Cr(CO)₃ and an analysis

of its characteristic spectral features.

Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. As organometallic

compounds can be sensitive to air and moisture, standard Schlenk techniques may be required

for handling.[2]

Materials:

(C₆H₆)Cr(CO)₃ (yellow crystalline solid)
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Deuterated solvent (e.g., Benzene-d₆ or Chloroform-d)

5 mm NMR tubes and caps

Pasteur pipette with glass wool plug

Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

Procedure:

Select a Solvent: Choose a deuterated solvent in which the compound is soluble.

(C₆H₆)Cr(CO)₃ is soluble in common nonpolar organic solvents like benzene and THF.[1]

Benzene-d₆ (C₆D₆) or Chloroform-d (CDCl₃) are common choices.

Determine Concentration:

For ¹H NMR, dissolve 5-10 mg of (C₆H₆)Cr(CO)₃ in approximately 0.6-0.7 mL of the

deuterated solvent.[3][4]

For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance

of the ¹³C isotope. Use 20-30 mg of the sample in the same volume of solvent.[3]

Sample Dissolution: Carefully weigh the solid sample and transfer it into a clean, dry vial.

Add the deuterated solvent and gently agitate until the solid is fully dissolved.

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality,

filter the solution through a Pasteur pipette containing a small plug of glass wool directly into

the NMR tube.[4] The final sample height in the tube should be approximately 4-5 cm.[2]

Add Internal Standard: Add a small amount of TMS to the NMR tube as an internal reference

for chemical shift calibration.

Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of

the tube with a lint-free tissue before inserting it into the spectrometer.[3]

NMR Data Acquisition
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The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500

MHz spectrometer.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence (zg30)

Spectral Width: 12-15 ppm

Acquisition Time: 2-3 seconds

Relaxation Delay (d1): 2-5 seconds

Number of Scans: 8-16

Temperature: 298 K

¹³C{¹H} NMR Spectroscopy:

Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30)

Spectral Width: 220-250 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2-5 seconds

Number of Scans: 128-1024 (or more, depending on concentration)

Temperature: 298 K

Data Presentation and Interpretation
The coordination of the Cr(CO)₃ moiety to the benzene ring significantly alters the electronic

environment of the arene, which is clearly reflected in the NMR spectra.

¹H NMR Spectrum Analysis
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Due to the C₆ symmetry of the complexed benzene ring on the NMR timescale, all six aromatic

protons are chemically and magnetically equivalent. This results in a single, sharp signal in the

¹H NMR spectrum.

A key feature is the significant upfield shift (increased shielding) of the benzene protons

compared to free benzene (δ ≈ 7.2-7.4 ppm). This shift is attributed to the strong electron-

donating character of the Cr(CO)₃ fragment and a reduction of the diamagnetic ring current of

the arene upon complexation. The observed chemical shift is typically around 2.0 ppm upfield

from that of uncomplexed benzene.[5]

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of (C₆H₆)Cr(CO)₃ is characterized by two distinct

signals, reflecting the two types of carbon atoms in the molecule.

Aromatic Carbons (C₆H₆): Similar to the protons, the six carbons of the benzene ring are

equivalent and appear as a single resonance. This signal is also shifted upfield compared to

free benzene (δ ≈ 128 ppm), indicating increased electron density on the ring.

Carbonyl Carbons (CO): The three carbonyl ligands are also equivalent and give rise to a

single resonance in the far downfield region of the spectrum. This large downfield shift is

characteristic of metal-bound carbonyl carbons.[6][7]

Summary of NMR Data
The following tables summarize the expected chemical shifts for (C₆H₆)Cr(CO)₃.

Table 1: ¹H NMR Data

Protons Multiplicity
Chemical Shift (δ) /
ppm

Note

C₆H₆ Singlet (s) ~5.3

All 6 protons are

equivalent. Shifted

upfield from free

benzene.
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Table 2: ¹³C NMR Data

Carbons Chemical Shift (δ) / ppm Note

C₆H₆ ~90-95

All 6 carbons are equivalent.

Shifted upfield from free

benzene.

CO ~230-235

All 3 carbonyl carbons are

equivalent. Located in the

typical metal-carbonyl region.

Visualized Workflow and Relationships
The following diagrams illustrate the logical workflow for the NMR characterization and the

structural relationships leading to the observed spectra.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation

Weigh (C₆H₆)Cr(CO)₃
(5-10 mg for ¹H, 20-30 mg for ¹³C)

Dissolve in Deuterated Solvent
(e.g., C₆D₆, ~0.6 mL)

Add TMS Internal Standard

Filter into 5 mm NMR Tube

Insert Sample into
NMR Spectrometer (e.g., 400 MHz)

Lock, Tune, and Shim

Acquire ¹H and ¹³C{¹H} Spectra

Fourier Transform (FID -> Spectrum)

Phase and Baseline Correction

Calibrate Spectrum to TMS (0 ppm)

Integrate ¹H Signals & Pick Peaks

Assign Signals

Confirm Structure & Purity

Click to download full resolution via product page

Caption: Experimental workflow for NMR characterization.
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(C₆H₆)Cr(CO)₃ Structure

C₆ Rotational Symmetry
on NMR Timescale

leads to

6 Equivalent Protons
(C₆H₆)

6 Equivalent Carbons
(C₆H₆)

3 Equivalent Carbons
(CO)

¹H NMR Spectrum:
One Singlet (~5.3 ppm)

results in

¹³C NMR Spectrum:
Two Singlets (~92 ppm, ~233 ppm)

results in
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Caption: Structural relationships and resulting NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

2. chemistry.tcd.ie [chemistry.tcd.ie]

3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

4. NMR Sample Preparation [nmr.chem.umn.edu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b075890?utm_src=pdf-body-img
https://www.benchchem.com/product/b075890?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/(Benzene)chromium_tricarbonyl
https://chemistry.tcd.ie/assets/pdf/js/NMR_sample_prep_data_anlysis_2017.pdf
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. pubs.acs.org [pubs.acs.org]

6. compoundchem.com [compoundchem.com]

7. www2.chem.wisc.edu [www2.chem.wisc.edu]

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Characterization of
(η⁶-Benzene)tricarbonylchromium(0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075890#1h-and-13c-nmr-characterization-of-c6h6-cr-
co-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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